molecular formula C8H8Cl2N2O B1608392 1-(3,5-Dichlorophenyl)-3-methylurea CAS No. 38655-13-9

1-(3,5-Dichlorophenyl)-3-methylurea

Cat. No.: B1608392
CAS No.: 38655-13-9
M. Wt: 219.06 g/mol
InChI Key: LGCNJJMAZHDEJH-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-methylurea (CAS RN 38655-13-9, molecular formula C₈H₈Cl₂N₂O) is a substituted urea derivative characterized by a dichlorophenyl group at the 3,5-positions and a methyl group attached to the urea moiety. It is widely used as a reference standard in food and environmental analysis due to its role as a pesticide metabolite or degradation product . Its structural rigidity, conferred by the electron-withdrawing chlorine substituents, enhances stability in analytical workflows, making it a critical marker in residue detection .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-7-3-5(9)2-6(10)4-7/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCNJJMAZHDEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401754
Record name 1-(3,5-dichlorophenyl)-3-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38655-13-9
Record name 1-(3,5-dichlorophenyl)-3-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-Dichlorophenyl)-3-methylurea
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichlorophenyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride. This intermediate is then reacted with methylamine to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce amines .

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-methylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3-methylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3,4-Dichlorophenyl vs. 3,5-Dichlorophenyl Derivatives

  • 1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU, CAS 3567-62-2): Differs in chlorine substitution (3,4- vs. 3,5-positions), altering electronic effects. Environmental Impact: DCPMU is a metabolite of diuron, a common herbicide, and is frequently detected in agricultural runoff .
  • 1-(3,5-Dichlorophenyl)-3-phenylurea (CAS 13142-58-0): Replaces the methyl group with a phenyl ring, significantly increasing lipophilicity (logP ~3.2 vs. ~2.5 for the methyl analog).

Substituent Variations on the Urea Moiety

  • 1-(3,4-Dichlorophenyl)urea (DCPU, CAS 23255-59-6) :
    • Lacks the methyl group, reducing steric hindrance and increasing hydrogen-bonding capacity. This makes DCPU more prone to microbial degradation compared to methylated analogs .
  • This structural modification prolongs environmental persistence .

Chlorine-Free Analogs

  • 1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea (CAS 443640-13-9): Replaces one chlorine with a dimethylphenyl group, reducing electron-withdrawing effects and altering binding affinity to biological targets. This compound shows lower herbicidal activity but improved selectivity in non-target species .

Physicochemical and Analytical Properties

Table 1: Key Properties of Selected Urea Derivatives

Compound Name CAS RN Molecular Formula logP* Water Solubility (mg/L) Key Applications
1-(3,5-Dichlorophenyl)-3-methylurea 38655-13-9 C₈H₈Cl₂N₂O 2.5 ~50 (25°C) Food/environmental analysis
1-(3,4-Dichlorophenyl)-3-methylurea 3567-62-2 C₈H₈Cl₂N₂O 2.8 ~30 (25°C) Diuron metabolite monitoring
1-(3,5-Dichlorophenyl)-3-phenylurea 13142-58-0 C₁₃H₁₀Cl₂N₂O 3.2 <10 (25°C) Pesticide intermediate
1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea 443640-13-9 C₁₅H₁₅ClN₂O 3.0 ~20 (25°C) Herbicide R&D

*Estimated using fragment-based methods.

Environmental and Metabolic Behavior

  • Degradation Pathways :
    • This compound undergoes slower hydrolysis compared to 3,4-isomers due to reduced steric accessibility of the urea group .
    • Microbial degradation predominates in soil, yielding 3,5-dichloroaniline as a primary metabolite, which is more toxic than the parent compound .
  • Analytical Detection :
    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting urea derivatives. The 3,5-dichloro isomer elutes later than the 3,4-isomer in reversed-phase columns due to higher hydrophobicity .

Biological Activity

1-(3,5-Dichlorophenyl)-3-methylurea, with the CAS number 38655-13-9, is a compound that emerges as a significant metabolite of the herbicide Diuron. Its biological activity is primarily linked to its role in inhibiting photosynthesis, making it relevant in both agricultural and environmental contexts. This article delves into the compound's biological activity, including its mechanisms of action, toxicity profiles, and potential applications in bioremediation and cancer research.

Chemical Structure and Properties

The molecular formula for this compound is C8H8Cl2N2O, with a molecular weight of 219.06 g/mol. The compound features a dichlorophenyl group linked to a methylurea moiety, which contributes to its herbicidal properties.

This compound functions by inhibiting photosynthesis through interference with the electron transport chain in chloroplasts. It specifically binds to the D1 protein, crucial for photosynthetic processes. This inhibition leads to reduced growth and viability in target plants, making it effective against various weed species .

Biological Activity

The biological activity of this compound can be categorized into several areas:

  • Herbicidal Action : As a herbicide, it effectively controls unwanted vegetation in agricultural settings by disrupting photosynthesis.
  • Cytotoxic Effects : Studies indicate potential cytotoxicity against certain cell lines, suggesting applications in cancer research.
  • Environmental Impact : It is formed during the degradation of Diuron in soil and water, raising concerns about its persistence and ecological effects.

Toxicological Profile

The compound is classified as an acute toxic irritant. Toxicological assessments have shown that it can affect non-target organisms and may pose risks to human health if not handled properly. The following table summarizes key toxicological data:

Endpoint Value Reference
Acute ToxicityIrritant
Environmental PersistenceModerate
CytotoxicityVaries by cell line

Case Studies

Several studies have explored the degradation of Diuron and its metabolites:

  • Biodegradation by Fungi :
    • A study investigated the white-rot fungus Phanerochaete chrysosporium, which demonstrated significant capability to degrade Diuron while producing metabolites including this compound. The fungus achieved approximately 94% removal of Diuron after ten days of cultivation .
  • Toxicity Assessments :
    • Research indicated that cultures treated with Diuron showed reduced toxicity over time as degradation products accumulated. This suggests that bioremediation strategies could effectively mitigate the environmental impact of Diuron through microbial action .

Applications in Research and Industry

This compound's biological activity opens avenues for various applications:

  • Agricultural Use : Primarily as a herbicide due to its ability to inhibit photosynthesis.
  • Cancer Research : Potential cytotoxic effects warrant further investigation into therapeutic applications.
  • Bioremediation : Understanding its degradation pathways can inform strategies for remediating contaminated environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.